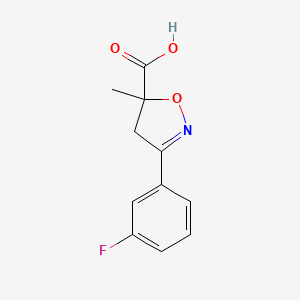

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRHUOAYUUCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazoline Ring Formation via Cyclization of Hydroxyethyl Benzamides

A common and effective approach involves cyclodehydration of 3-fluoro-N-(2-hydroxyethyl)benzamide derivatives to form the oxazoline ring. This method is supported by literature procedures for related compounds:

- Starting from 3-fluoro-N-(2-hydroxyethyl)benzamide (prepared or commercially obtained), cyclization is promoted by reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (NEt3) and catalytic 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in dichloromethane at ambient to slightly elevated temperatures.

- Subsequent treatment with sodium hydroxide (NaOH) in methanol facilitates ring closure and formation of the oxazoline.

- This method yields 2-(3-fluorophenyl)-4,5-dihydrooxazole derivatives in good yields (reported 76% in a related example) as oils or solids depending on substitution.

Alternative Metal-Free Synthetic Routes

- Metal-free synthetic routes for isoxazole and oxazoline derivatives have been explored, emphasizing green chemistry principles.

- These methods often involve cycloaddition reactions, olefination, and selective oxidation steps without the use of metal catalysts.

- For example, sequences involving protection/deprotection steps, oxidation by sodium periodate (NaIO4), and Wittig olefination have been reported for related heterocyclic systems, which could be adapted for this compound.

Biotransformation and Metabolite Synthesis Insights

- Studies on related 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives indicate that hydrolysis is a key biotransformation pathway, which also informs synthetic strategies for preparing these acids from ester or amide precursors.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Formation of hydroxyethyl benzamide precursor | Amidation of 3-fluorobenzoic acid derivatives with 2-aminoethanol | Standard amidation conditions | Variable | Starting material for cyclization |

| 2. Cyclization to oxazoline ring | p-TsCl, NEt3, DMAP in dichloromethane; followed by NaOH in MeOH | 70-80% (reported for similar compounds) | Efficient ring closure | Mild conditions preserve fluorophenyl group |

| 3. Introduction of methyl at C5 | Alkylation or use of methylated precursors | Depends on route | Moderate to good | Requires regioselectivity |

| 4. Conversion of ester to acid | Hydrolysis with aqueous acid or base | >80% | Standard ester hydrolysis | Avoids ring degradation |

| 5. Alternative metal-free synthesis | Protection/deprotection, oxidation (NaIO4), Wittig olefination | Multi-step, metal-free | Moderate | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have indicated that 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Potential in Cancer Therapy

Emerging research indicates that oxazole derivatives can exhibit anticancer activity. Preliminary studies on this compound have shown it to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases . This positions the compound as a promising candidate for further development in oncological therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing starting materials such as 3-fluorobenzaldehyde and appropriate carboxylic acids under acidic or basic conditions to form the oxazole ring.

- Cyclization Techniques : Employing cyclization methods to form the oxazole structure from precursors containing nitrogen and carbon functionalities.

- Functional Group Modifications : Post-synthetic modifications can enhance the biological activity or solubility of the compound by introducing various functional groups .

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to their non-modified counterparts .

Nanomaterials

The compound has potential applications in the development of nanomaterials. Its ability to interact with metal ions allows for the formation of metal-organic frameworks (MOFs), which are useful in catalysis and gas storage applications. Studies have explored its role in synthesizing nanoparticles with specific catalytic properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with its analogs:

Key Research Findings

Metabolic Pathways : Enzymatic hydrolysis is a common biotransformation mechanism for dihydroisoxazole carboxamides, yielding carboxylic acid metabolites . The fluorophenyl group in the target compound may slow hydrolysis compared to chlorophenyl analogs due to fluorine’s electron-withdrawing effects.

Structural Influence on Bioactivity: Chlorine vs. Fluorine improves metabolic stability and bioavailability . Heterocyclic Substituents: Pyridinyl variants (e.g., ) show enhanced solubility, making them favorable for oral drug formulations.

Biological Activity

3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique oxazole ring structure with a fluorophenyl substituent that may influence its biological activity. The synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions, yielding high purity and yield of the target compound .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated promising results:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as indicated by flow cytometry assays showing dose-dependent increases in apoptotic markers such as p53 and caspase-3 cleavage .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| U-937 | 2.41 | Caspase-3 cleavage |

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may exhibit antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, although further studies are needed to elucidate its precise mechanism and efficacy .

Case Studies and Research Findings

- Case Study on MCF-7 Cell Line :

- Comparative Study :

- Molecular Docking Studies :

Q & A

Q. What are the established synthetic routes for 3-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what critical reaction conditions must be optimized?

The synthesis of dihydroisoxazole-carboxylic acid derivatives typically involves cyclization and functionalization steps. For example:

- Cyclocondensation : Reaction of a β-keto ester with hydroxylamine under acidic conditions to form the dihydroisoxazole ring. Substituents like the 3-fluorophenyl group are introduced via electrophilic aromatic substitution or cross-coupling reactions .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH under reflux . Critical conditions include pH control during cyclization, temperature (often 60–100°C), and anhydrous environments for sensitive fluorophenyl intermediates .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm purity >95% .

- Spectroscopy :

- 1H/13C NMR : Key signals include the dihydroisoxazole proton (δ 4.5–5.5 ppm, split due to coupling) and fluorophenyl aromatic protons (δ 7.0–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ = 224.0645 for C12H11FNO3) .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?

- Solubility : Low aqueous solubility (logP ~2.5) due to the fluorophenyl and methyl groups; requires DMSO or ethanol for dissolution in biological assays .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at -20°C in inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinases). The fluorophenyl group may engage in hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic sites .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Dose-Response Profiling : Conduct assays across multiple cell lines (e.g., NCI-60 panel) to identify selectivity thresholds .

- Mechanistic Studies : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate cytotoxic modes .

- Metabolite Analysis : Identify active metabolites (e.g., hydrolyzed oxazole derivatives) using LC-MS/MS .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Issues : The flexible dihydroisoxazole ring and polar carboxylic acid group complicate crystal lattice formation.

- Solutions :

- Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Co-crystallize with a stabilizing agent (e.g., triethylamine to neutralize the carboxylic acid).

- Refinement via SHELXL-2018 for accurate electron density mapping .

Q. How does the fluorophenyl substituent influence the compound’s metabolic stability in vivo?

- Metabolic Pathways : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

- Key Metabolites :

- Phase I : Hydrolysis of the oxazole ring to form 3-fluoro-5-methylpentanoic acid (confirmed via rat liver microsome assays) .

- Phase II : Glucuronidation of the carboxylic acid detected in urine samples .

Methodological Notes

- Contradictions in Biological Data : Discrepancies may arise from impurity artifacts (e.g., unreacted intermediates) or assay-specific conditions (e.g., serum protein binding) .

- Advanced Characterization : For chiral centers, use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.